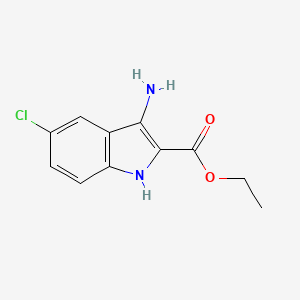
ethyl 3-amino-5-chloro-1H-indole-2-carboxylate
Descripción general
Descripción
Ethyl 3-amino-5-chloro-1H-indole-2-carboxylate is a chemical compound that belongs to the class of indole derivatives. Indoles are heterocyclic compounds with a wide range of biological activities and are of significant interest in medicinal chemistry. Although the provided papers do not directly discuss ethyl 3-amino-5-chloro-1H-indole-2-carboxylate, they do provide insights into the synthesis, structure, and properties of related indole and pyrazole derivatives, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of related indole derivatives often involves the reaction of indol-2(3H)-ones with various reagents. For instance, ethyl 3-(ethynyl)-2-(ethoxycarbonyloxy)indole-1-carboxylates can be prepared from indol-2(3H)-one by treatment with ethyl chloroformate and triethylamine . Similarly, ethyl 3-(benzoylamino)-1H-indole-2-carboxylates are synthesized by heating ethyl 2-(benzoylamino)-3-(phenylhydrazono)propanoates with polyphosphoric acid . These methods could potentially be adapted for the synthesis of ethyl 3-amino-5-chloro-1H-indole-2-carboxylate by choosing appropriate starting materials and reagents.
Molecular Structure Analysis
The molecular structure of indole derivatives is often elucidated using spectroscopic techniques such as NMR, IR, MS, and X-ray crystallography. For example, the structure of ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates was determined using hydrogen bonding patterns observed in X-ray crystallography . Similarly, the crystal structure of ethyl (R)-2-(biphenyl-4-carbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylate was characterized by single-crystal X-ray diffraction . These techniques could be applied to determine the molecular structure of ethyl 3-amino-5-chloro-1H-indole-2-carboxylate.
Chemical Reactions Analysis
Indole derivatives can undergo various chemical reactions. For instance, the reaction of ethyl 3-(benzoylamino)-5-chloro-1H-indole-2-carboxylate with hydrazine hydrate leads to debenzoylation, while hydrolysis with aqueous sodium hydroxide affords the corresponding carboxylic acid . These reactions highlight the reactivity of the indole carboxylate ester group and the potential for further functionalization of the indole core.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the crystal structure of ethyl 2-aminooxazole-5-carboxylate reveals planar sheets connected by hydrogen bonding, which could affect its solubility and melting point . The presence of substituents on the indole ring, such as amino and chloro groups, would also impact these properties for ethyl 3-amino-5-chloro-1H-indole-2-carboxylate.
Aplicaciones Científicas De Investigación
-
Pharmaceutical Research
- Indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
- For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents. One compound, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, showed inhibitory activity against influenza A .
-
Synthesis of Alkaloids
-
Preparation of Antagonists and Inhibitors
- Ethyl indole-2-carboxylate has been used as a reactant for the preparation of CRTH2 receptor antagonists, Indoleamine 2,3-dioxygenase (IDO) inhibitors, Cannabinoid CB1 receptor antagonists, inhibitors of Human Reticulocyte 15-Lipoxygenase-1, N-(benzoylphenyl)-1H-indole-2-carboxamides as potent antihypertriglyceridemic agents, and an antiproliferative agent against human leukemia K562 cells .
-
Preparation of Antagonists and Inhibitors
- Ethyl indole-2-carboxylate has been used as a reactant for the preparation of CRTH2 receptor antagonists, Indoleamine 2,3-dioxygenase (IDO) inhibitors, Cannabinoid CB1 receptor antagonists, inhibitors of Human Reticulocyte 15-Lipoxygenase-1, N-(benzoylphenyl)-1H-indole-2-carboxamides as potent antihypertriglyceridemic agents, and an antiproliferative agent against human leukemia K562 cells .
-
Total Synthesis of Alkaloids
-
Synthesis of Pyrrolizidine Alkaloid
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 3-amino-5-chloro-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c1-2-16-11(15)10-9(13)7-5-6(12)3-4-8(7)14-10/h3-5,14H,2,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMNGJTFHRLLAEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60394316 | |
| Record name | ethyl 3-amino-5-chloro-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-amino-5-chloro-1H-indole-2-carboxylate | |
CAS RN |
62578-58-9 | |
| Record name | ethyl 3-amino-5-chloro-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

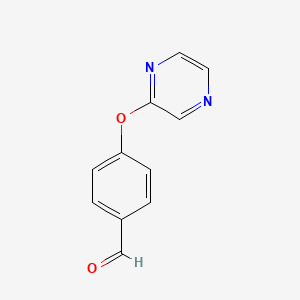
![2-Oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B1307477.png)
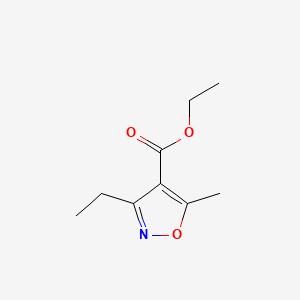
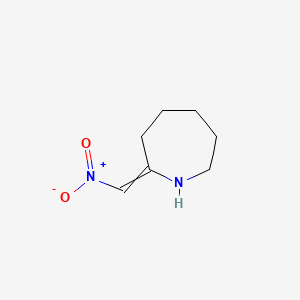
![6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B1307490.png)
![(E)-1-[4-(3-fluoropropoxy)phenyl]-3-(4-phenoxyanilino)-2-propen-1-one](/img/structure/B1307495.png)
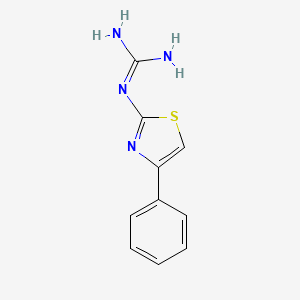
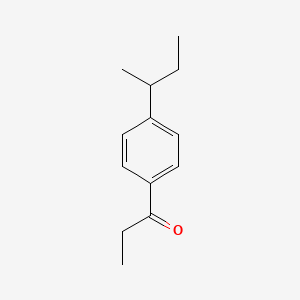
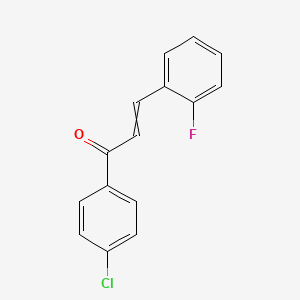
![4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-sulfonyl chloride](/img/structure/B1307502.png)
![(Z)-2-(2-fluorophenyl)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]-2-propenenitrile](/img/structure/B1307507.png)
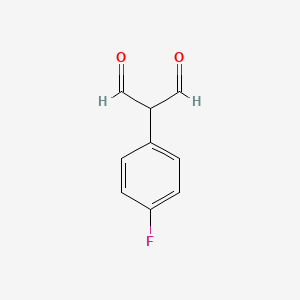
![3-({(E)-[1-(allyloxy)-2-naphthyl]methylidene}amino)-2-amino-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B1307512.png)
![1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]proline](/img/structure/B1307519.png)